molecular formula C10H6FN5O B14568050 3-(1,2-Dihydro-5H-tetrazol-5-ylidene)-8-fluoroquinolin-4(3H)-one CAS No. 61338-43-0

3-(1,2-Dihydro-5H-tetrazol-5-ylidene)-8-fluoroquinolin-4(3H)-one

Cat. No.: B14568050
CAS No.: 61338-43-0
M. Wt: 231.19 g/mol
InChI Key: WJFLCTLIRLCPPJ-UHFFFAOYSA-N
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Description

8-fluoro-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one is a heterocyclic compound that features a quinoline core substituted with a fluorine atom at the 8th position and a tetrazole ring at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the fluorine atom and the tetrazole ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The fluorine atom and the tetrazole ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinolines.

Scientific Research Applications

8-fluoro-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 8-fluoro-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one involves its interaction with specific molecular targets. The fluorine atom and the tetrazole ring contribute to its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzymes, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    8-chloro-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one: Similar structure but with a chlorine atom instead of fluorine.

    8-bromo-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one: Similar structure but with a bromine atom instead of fluorine.

    8-iodo-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 8-fluoro-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its halogenated analogs. These properties can enhance its biological activity and make it a more attractive candidate for drug development.

Properties

CAS No.

61338-43-0

Molecular Formula

C10H6FN5O

Molecular Weight

231.19 g/mol

IUPAC Name

8-fluoro-3-(2H-tetrazol-5-yl)-1H-quinolin-4-one

InChI

InChI=1S/C10H6FN5O/c11-7-3-1-2-5-8(7)12-4-6(9(5)17)10-13-15-16-14-10/h1-4H,(H,12,17)(H,13,14,15,16)

InChI Key

WJFLCTLIRLCPPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)NC=C(C2=O)C3=NNN=N3

Origin of Product

United States

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